MT477

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Molecular Mechanism of Action

MT477 is a thiopyrano[2,3-c]quinoline identified as a potent inhibitor of Protein Kinase C (PKC) isoforms through molecular topology screening [1] [2]. Its mechanism is multifaceted, primarily targeting key oncogenic signaling pathways.

The following diagram illustrates the core signaling pathway through which this compound exerts its anticancer effects, integrating its primary molecular targets and downstream consequences.

This compound mechanism of action pathway

Evidence suggests that in non-Ras-mutated cancer models, this compound acts as a direct PKC-α inhibitor, with downstream effects on ERK1/2 and Akt occurring before any measurable effect on Ras activity [3]. Treatment with this compound also induces profound morphological changes in cancer cells, including increased focal cell adhesion and the formation of actin stress fibers, which are linked to its mechanism of action [3].

Experimental & Preclinical Efficacy Data

This compound has shown broad and potent anticancer activity across various in vitro and in vivo models, with data summarized in the tables below.

Table 1: In Vitro Cytotoxic and Anti-Proliferative Activity of this compound [1] [2] [4]

| Cancer Cell Line | Description / Genetic Feature | Key Experimental Readout | Effect of this compound |

|---|---|---|---|

| A549 | Lung carcinoma | K-Ras mutation [4] | Cell viability, IC50 (72h): ~0.06 µM [4] |

| MiaPaCa-2 | Pancreatic carcinoma | K-Ras mutation [4] | Cell viability, IC50 (72h): ~0.03 µM [4] |

| H226 | Lung carcinoma | Non-Ras-mutated [3] | Inhibition of cellular proliferation [1] |

| MCF-7 | Breast carcinoma | - | Inhibition of cellular proliferation [1] [2] |

| U87 | Glioblastoma | - | Inhibition of cellular proliferation [1] [2] |

| LNCaP | Prostate carcinoma | - | Inhibition of cellular proliferation [1] [2] |

| A431 | Epidermoid carcinoma | - | Inhibition of cellular proliferation [1] [2] |

Table 2: In Vivo Anti-Tumor Activity in Murine Xenograft Models [1] [3] [2]

| Tumor Model | This compound Dose & Route (Intraperitoneal) | Treatment Schedule | Result (vs. Control) |

|---|---|---|---|

| A431 (Human epidermoid) | 33 µg/kg, 100 µg/kg, 1 mg/kg | Not specified in results | Tumor growth inhibition by 24.5% (p < 0.05) [1] [2] |

| H226 (Human lung) | 33 µg/kg, 100 µg/kg, 1 mg/kg | Not specified in results | Tumor growth inhibition by 43.67% (p < 0.05) [1] [2] |

| H226 (Human lung) | 1 mg/kg | Continuous | Tumor size 62.1% smaller; minimal toxicity in mice [3] |

| A549 (Human lung, K-Ras mut) | 1 mg/kg | Days 1-5, weekly | Significant tumor growth inhibition [4] |

Key Experimental Methodologies

The following outlines critical protocols used in the cited studies to evaluate this compound's efficacy and mechanism.

1. Cell Proliferation/Viability Assays (In Vitro)

- Purpose: To determine the dose- and time-dependent inhibitory effect of this compound on cancer cell growth [1] [4].

- Typical Protocol:

- Cell Plating: Seed cells (e.g., 2.5 x 10³ cells/well) in appropriate culture medium (e.g., RPMI 1640 with 10% FBS) [4].

- Drug Exposure: Expose cells to a range of this compound concentrations (e.g., from 0.006 to 0.2 mM) for 24, 48, and 72 hours [1] [4].

- Viability Measurement: Use colorimetric assays like the MTT assay to measure cell viability. Calculate IC50 values (the concentration that reduces cell viability by 50%) [4].

2. Murine Xenograft Models (In Vivo)

- Purpose: To evaluate the anti-tumor activity and potential toxicity of this compound in a live animal model [1] [3].

- Typical Protocol:

- Tumor Implantation: Inoculate immunodeficient mice (e.g., nude mice) subcutaneously with human cancer cells (e.g., A431, H226, A549) [1] [4].

- Randomization & Dosing: Once tumors are established, randomize mice into treatment and control groups. Administer this compound (e.g., 1 mg/kg) or a vehicle control via intraperitoneal (IP) injection [1] [3].

- Monitoring: Monitor and measure tumor dimensions regularly with calipers. Calculate tumor volume. Track animal body weight as an indicator of toxicity [3].

- Endpoint Analysis: Sacrifice animals at study endpoint. Harvest tumors and blood for further analysis (e.g., histology, serum chemistry) [3].

3. Analysis of Apoptosis

- Purpose: To confirm that this compound induces programmed cell death [1].

- Method: Use flow cytometry or immunofluorescence with markers for poly-caspase activation to identify apoptotic cells after this compound treatment [1].

4. Western Blotting & Molecular Analysis

- Purpose: To investigate the effect of this compound on key proteins in target signaling pathways [1] [3].

- Method: Analyze protein extracts from treated vs. control cells using antibodies against:

Drug Development Status

According to available data:

- Drug Type: Small molecule [5].

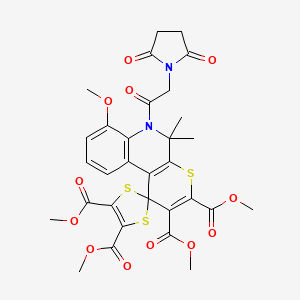

- Molecular Formula: C₃₁H₃₀N₂O₁₂S₃ [5].

- Highest Development Phase: Discovery phase for indications including Non-Small Cell Lung Cancer and Pancreatic Cancer [5].

- Mechanism of Action Classified As: PKC inhibitor and SYNGAP1 (synaptic Ras GTPase activating protein 1) inhibitor [5].

References

- 1. A novel quinoline, MT : suppresses cell signaling through Ras... 477 [pubmed.ncbi.nlm.nih.gov]

- 2. A novel quinoline, this compound: suppresses cell signaling ... [link.springer.com]

- 3. PKC-alpha inhibitor MT slows tumor growth with minimal toxicity in... 477 [experts.umn.edu]

- 4. Novel Ras pathway inhibitor induces apoptosis and growth ... [sciencedirect.com]

- 5. MT-477 - Drug Targets, Indications, Patents [synapse.patsnap.com]

Mechanisms of Action

MT477 exerts its anti-tumor effects through a multi-targeted mechanism, interfering with several critical nodes in cancer cell signaling.

- PKC and Ras Pathway Inhibition: Empirical studies confirm that this compound interferes with PKC activity and suppresses the phosphorylation of Ras and ERK1/2, key components of the Ras-MAPK signaling cascade that controls cell growth and survival [1] [2]. One study specified that this compound directly inhibits the activity of the PKC-α isoform and its downstream targets, ERK1/2 and Akt, even in non-Ras-mutated cancer models [3] [4].

- Induction of Apoptosis and Morphological Changes: Treatment with this compound induces poly-caspase-dependent apoptosis [1] [2]. Microscopic observations also show that it causes a massive reorganization of the actin cytoskeleton, increasing focal cell adhesion and the formation of filopodia and actin stress fibers [5].

- Broader Molecular Effects: Subsequent research using gene expression microarray analysis on H226, MDA231, and MiaPaCa-2 cells revealed that this compound affects a wide array of molecular pathways. These include the NRF-2-mediated oxidative stress response, p53 signaling, and glucocorticoid receptor signaling [5]. A kinase inhibition assay further identified that this compound strongly inhibits several other kinases, most notably AURORA A (AURKA) at 77%, as well as MAPK14 and AMPK [5].

The following diagram illustrates the complex signaling pathways affected by this compound and the logical flow of its anti-tumor actions, from initial molecular interactions to ultimate physiological outcomes.

Experimental Data & Efficacy

The anticancer efficacy of this compound has been validated across multiple human cancer cell lines and in vivo animal models.

In Vitro Proliferation Assays this compound exhibited a dose-dependent (0.006 to 0.2 mM) inhibitory effect on cellular proliferation in the following cancer cell lines [1] [6] [2]:

| Cancer Cell Line | Origin |

|---|---|

| H226 | Human lung carcinoma |

| MCF-7 | Human breast cancer |

| U87 | Human glioblastoma |

| LNCaP | Human prostate adenocarcinoma |

| A431 | Human epidermoid carcinoma |

| A549 | Human lung carcinoma |

In Vivo Anti-Tumor Activity Studies in murine xenograft models have demonstrated this compound's ability to suppress tumor growth with minimal toxicity [1] [3] [5].

| Tumor Model | Dosing & Schedule | Result (vs. Control) |

|---|---|---|

| A431 xenograft | Intraperitoneal (33 µg/kg, 100 µg/kg, 1 mg/kg) | Tumor growth inhibition by 24.5% [1] [6] |

| H226 xenograft | Intraperitoneal (33 µg/kg, 100 µg/kg, 1 mg/kg) | Tumor growth inhibition by 43.67% [1] [6] |

| H226 xenograft | Intraperitoneal, continuous (1 mg/kg) | Tumor size 62.1% smaller [3] |

| MiaPaCa-2 (orthotopic pancreatic) | Intraperitoneal (100 µg/kg) | 49.5% inhibitory effect on tumor volume [5] |

Key Experimental Protocols

To help you evaluate the experimental basis for this data, here are summaries of the key methodologies used in the cited research.

Cell Proliferation Assay (MTT)

- Purpose: To determine the inhibitory effect of this compound on cancer cell proliferation and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) [5].

- Procedure: Cells are plated in 96-well plates and incubated overnight. They are then treated with a range of this compound concentrations for 24 hours. An MTT assay kit is used, where the yellow tetrazolium salt MTT is reduced to purple formazan in living cells. The formazan product is solubilized and quantified by measuring absorbance, which correlates with the number of viable cells [5].

- Data Analysis: IC₅₀ values are calculated using specialized software like ADAPT [5].

In Vivo Xenograft Tumor Models

- Purpose: To evaluate the anti-tumor efficacy and potential toxicity of this compound in a live animal model [3] [5].

- Procedure: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, mice are randomized into control and treatment groups. This compound is administered via intraperitoneal injection at specified doses and schedules. Tumor dimensions are measured regularly using calipers or ultrasound, and volumes are calculated using the formula for an ellipsoid: ( V = w^2 \times l \times \frac{3.14}{6} ), where ( w ) and ( l ) are the short and long axes [5].

- Data Analysis: Tumor volumes in treatment and control groups are compared at the endpoint, often with statistical adjustments for baseline volume [5].

Kinase Inhibition Profiling

- Purpose: To identify specific kinases inhibited by this compound from a large panel [5].

- Procedure: A biochemical assay is used where a peptide substrate labeled with two fluorophores is phosphorylated by a specific kinase. This compound is incubated with the kinase and substrate. The phosphorylation status is detected using a development reagent, and the reaction is read on a fluorescence plate reader. The level of inhibition is calculated based on the fluorescence signal [5].

- Data Analysis: Percent inhibition is determined for each kinase. For potent inhibitors, IC₅₀ values are calculated using dose-response titrations [5].

Conclusion

References

- 1. A novel quinoline, MT : suppresses cell signaling through Ras... 477 [pubmed.ncbi.nlm.nih.gov]

- 2. A novel quinoline, this compound: Suppresses cell signaling ... [experts.umn.edu]

- 3. PKC-alpha inhibitor MT slows tumor growth with minimal toxicity in... 477 [experts.umn.edu]

- 4. PKC-alpha Inhibitor this compound Slows Tumor Growth With ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Acts in Tumor Cells as an AURKA Inhibitor and Strongly ... [ar.iiarjournals.org]

- 6. A novel quinoline, MT : suppresses cell 477 through Ras... signaling [link.springer.com]

Compound Profile & Mechanism of Action

MT477 is a novel small molecule thiopyrano[2,3-c]quinoline identified as a potent and direct inhibitor of Protein Kinase C-alpha (PKC-α) [1] [2]. Its primary mechanism of action involves binding to and inhibiting the activity of the PKC-α enzyme. This inhibition leads to a cascade of molecular events ultimately resulting in programmed cell death (apoptosis) and necrosis in cancer cells [3].

The table below summarizes the key molecular and in vitro characteristics of this compound:

| Property | Description |

|---|---|

| Chemical Name | Thiopyrano[2,3-c]quinoline [1] |

| CAS Registry No. | 328069-91-6 [3] [4] [5] |

| Molecular Formula | C₃₁H₃₀N₂O₁₂S₃ [3] [5] |

| Molecular Weight | 718.77 g/mol [3] [5] |

| Primary Target | Protein Kinase C-alpha (PKC-α) [1] [2] |

| Key Downstream Effects | Decreases phosphorylation of ERK1/2, Elk1, and Akt; reduces Ras-GTP activity; induces apoptosis and necrosis [1] [3] |

| In Vitro Antiproliferative Activity (IC₅₀) | H226 (lung): 0.013 mM; MCF-7 (breast): 0.018 mM; A549 (lung): 0.020 mM; LNCaP (prostate): 0.033 mM; A431 (epidermoid): 0.049 mM; U87 (CNS): 0.051 mM [3] |

The proposed signaling pathway and cellular effects of this compound are illustrated in the following diagram:

In Vivo Efficacy & Toxicity Profile

The antitumor efficacy of this compound has been demonstrated in mouse xenograft models. The studies highlighted a continuous treatment schedule as being most effective and reported minimal toxicity based on blood serum chemistry analysis [1] [2].

The following table consolidates the in vivo experimental data:

| Parameter | Details |

|---|---|

| Animal Model | 6-week-old male nude mice with H226 or A431 cell xenografts [3] |

| Dosing Route | Intraperitoneal (i.p.) injection [1] [3] |

| Efficacy (H226 model) | Tumor size 62.1 ± 15.3% smaller than control with 1 mg/kg continuous dosing [1] |

| Efficacy (A431 model) | 24.5% decrease in tumor volume by third week with 1 mg/kg intermittent dosing [3] |

| Toxicity Findings | Minimal toxicity observed; no weight loss reported [1] [3] |

Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from the pivotal in vitro and in vivo experiments.

In Vitro Apoptosis Analysis (H266 cells) [3]

- Cell Line: H266 human lung carcinoma cells.

- Treatment: Cells were treated with this compound at a concentration of 0.05 mM.

- Incubation Time: Two time points were analyzed: 1 hour and 24 hours.

- Analysis Method: Apoptosis was measured, likely via flow cytometry after Annexin V/PI staining, showing 18.6% of cells underwent apoptosis after 1 hour and 98% after 24 hours.

In Vivo Efficacy Protocol (H226 xenograft) [1] [3]

- Model Generation: H226 human lung carcinoma cells were implanted in 6-week-old male nude mice to form xenograft tumors.

- Dosing Regimen: Mice were treated with this compound via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.

- Treatment Schedule: A continuous treatment schedule was used, though the exact frequency was not detailed in the available excerpts. Another cited study used an intermittent schedule (days 1, 4, 8, 20, 24, 28) [3].

- Endpoint Measurement: Tumor volume was measured and compared to the control group. Tumor growth inhibition of 62.1% was reported with continuous treatment [1].

Current Development Status

According to the available data, this compound remains an investigational compound.

- Highest Phase: The drug candidate was in the Discovery phase for indications like non-small cell lung cancer and pancreatic cancer [4].

- Availability: It is listed as "For research use only" by chemical suppliers and is not for human consumption [3] [5].

Research Implications and Future Directions

The research on this compound highlights the therapeutic potential of targeting PKC-α, especially in non-Ras-mutated cancers [1]. Its ability to suppress tumor growth with minimal toxicity in vivo is a promising finding. Future research directions would likely involve:

- Lead Optimization: Improving the drug-like properties and potency of the compound.

- Broader Efficacy Testing: Evaluating its activity in a wider panel of cancer cell lines and patient-derived xenografts.

- Combination Therapy: Investigating its synergistic effects with other chemotherapeutic agents or targeted therapies.

References

- 1. - PKC slows tumor growth with minimal toxicity... alpha inhibitor MT 477 [pubmed.ncbi.nlm.nih.gov]

- 2. - PKC slows tumor growth with minimal toxicity... alpha inhibitor MT 477 [experts.umn.edu]

- 3. This compound | PKC Inhibitor [medchemexpress.com]

- 4. MT-477 - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 5. | TargetMol MT 477 [targetmol.com]

Comprehensive Technical Guide to MT477: A Novel Anti-Cancer Agent Targeting PKC-α and Ras Signaling Pathways

Introduction and Executive Summary

MT477 represents a novel thiopyrano[2,3-c]quinoline class compound identified through molecular topology screening as a potential anticancer agent with high activity against protein kinase C (PKC) isoforms. This comprehensive technical guide synthesizes current research findings on this compound, focusing on its mechanism of action, preclinical efficacy across various cancer models, experimental protocols for evaluating its activity, and signaling pathways affected. Originally discovered through computational approaches predicting PKC inhibition, empirical studies have confirmed that this compound exerts its anti-tumor effects through dual mechanisms involving both PKC-α inhibition and suppression of Ras molecular pathway signaling. The compound demonstrates dose-dependent inhibitory effects against multiple human carcinoma cell lines in vitro and significant tumor growth suppression in murine xenograft models with minimal observed toxicity, positioning it as a promising candidate for further development as an anticancer therapeutic, particularly in non-Ras-mutated cancers [1] [2] [3].

Research indicates that this compound effectively induces apoptosis in cancer cells through poly-caspase-dependent pathways while increasing focal cell adhesion and formation of actin stress fibers. The compound shows particular efficacy in continuous treatment schedules rather than intermittent dosing regimens. This guide provides researchers and drug development professionals with comprehensive technical details, including structured quantitative data summaries, experimental methodologies, and visual representations of affected signaling pathways to facilitate further investigation and development of this promising compound [1] [4].

Compound Profile and Mechanism of Action

Chemical Structure and Discovery

This compound is a novel thiopyrano[2,3-c]quinoline derivative discovered through molecular topology screening, a computational approach that predicts biological activity based on the compound's topological structure. This in silico method identified this compound as having high potential activity against protein kinase C (PKC) isoforms prior to empirical validation. The compound's unique chemical architecture enables its interaction with key molecular targets involved in cancer cell proliferation and survival pathways [2] [3]. The thiopyrano[2,3-c]quinoline scaffold provides a privileged structure in medicinal chemistry, offering optimal physicochemical properties for cellular penetration and target engagement while maintaining favorable toxicity profiles, as evidenced by minimal toxicity observed in in vivo studies [1] [4].

Primary Molecular Targets and Mechanisms

Extensive investigation into this compound's mechanism of action has revealed a multifaceted approach to cancer cell inhibition:

PKC-α Inhibition: this compound functions as a direct PKC-α inhibitor, preferentially targeting the conventional PKC-α isoform among the conventional PKC isoforms (α, βI, βII, and γ). This inhibition occurs before observable effects on Ras activity, suggesting PKC-α as a primary target. This compound treatment results in downstream suppression of both ERK1/2 and Akt signaling pathways, which are critical for cell proliferation and survival [1].

Ras Pathway Suppression: Independent of its effects on PKC, this compound suppresses cell signaling through the Ras molecular pathway, interfering with phosphorylation of Ras and ERK1/2 in H226 human lung carcinoma cells. This Ras pathway inhibition contributes significantly to the compound's anti-proliferative effects and induction of apoptosis [2] [3].

Apoptosis Induction: Treatment with this compound activates poly-caspase-dependent apoptosis in cancer cells, leading to programmed cell death. Additionally, the compound promotes cytoskeletal reorganization, increasing focal cell adhesion and formation of actin stress fibers, which may contribute to its anti-migratory effects [1] [2].

Table 1: Molecular Targets of this compound and Their Functional Consequences

| Molecular Target | Type of Interaction | Downstream Effects | Functional Consequences |

|---|---|---|---|

| PKC-α | Direct inhibition | Reduced ERK1/2 and Akt phosphorylation | Impaired cell proliferation and survival signaling |

| Ras pathway | Suppression of phosphorylation | Decreased ERK1/2 activation | Cell cycle arrest and growth inhibition |

| Caspase pathways | Activation | Poly-caspase-dependent apoptosis | Programmed cell death execution |

| Actin cytoskeleton | Reorganization | Increased focal adhesion and stress fiber formation | Reduced cell migration potential |

The dual targeting capability of this compound against both PKC-α and Ras signaling pathways represents a particularly advantageous therapeutic approach, potentially addressing redundancy in cancer signaling networks and decreasing the likelihood of resistance development. The compound's effect on these critical pathways ultimately converges to inhibit cancer cell proliferation, induce apoptotic death, and suppress tumor growth in vivo, as demonstrated in multiple xenograft models [1] [2] [3].

Preclinical Efficacy Data

In Vitro Antiproliferative Activity

This compound has demonstrated broad-spectrum activity against multiple human carcinoma cell lines in vitro, with studies confirming dose-dependent inhibitory effects across a range of cancer types. The compound's efficacy has been evaluated using standard proliferation assays (such as MTT assays), with results showing consistent growth inhibition at micromolar concentrations [2] [3].

Table 2: In Vitro Efficacy of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | Dose Range Tested (mM) | Maximum Inhibition | Key Findings |

|---|---|---|---|---|

| H226 | Lung carcinoma | 0.006-0.2 | Significant dose-dependent inhibition | Ras phosphorylation suppression; ERK1/2 inhibition |

| MCF-7 | Breast cancer | 0.006-0.2 | Significant dose-dependent inhibition | Confirmed sensitivity to PKC inhibition |

| U87 | Glioblastoma | 0.006-0.2 | Significant dose-dependent inhibition | Demonstrated blood-brain barrier potential |

| LNCaP | Prostate cancer | 0.006-0.2 | Significant dose-dependent inhibition | Androgen-sensitive cell response |

| A431 | Epidermoid carcinoma | 0.006-0.2 | Significant dose-dependent inhibition | In vivo correlation established |

| A549 | Lung carcinoma | 0.006-0.2 | Significant dose-dependent inhibition | Additional validation of lung cancer activity |

The dose-dependent response observed across all tested cell lines indicates a specific, target-mediated mechanism rather than general cytotoxicity. The consistent activity against diverse cancer types suggests that this compound may have broad applicability in oncology, potentially targeting common signaling pathways critical across multiple cancer types [2] [3]. The H226 human lung carcinoma cell line has been particularly well-characterized in this compound studies, serving as a primary model for elucidating the compound's effects on PKC-α and Ras signaling pathways.

In Vivo Antitumor Efficacy

The in vivo antitumor activity of this compound has been evaluated using murine xenograft models of human carcinomas, with results demonstrating significant tumor growth inhibition across different models and dosing regimens [1] [2] [4].

Table 3: In Vivo Efficacy of this compound in Murine Xenograft Models

| Cancer Model | Dosing Regimen | Treatment Duration | Tumor Growth Inhibition | Key Findings |

|---|---|---|---|---|

| H226 lung carcinoma | 1 mg/kg intraperitoneal (continuous) | Not specified | 62.1 ± 15.3% reduction vs. controls | Minimal toxicity observed; PKC-α inhibition confirmed |

| H226 lung carcinoma | 33 μg/kg, 100 μg/kg, 1 mg/kg intraperitoneal | Not specified | 43.67% inhibition vs. controls (p < 0.05) | Dose-dependent efficacy established |

| A431 epidermoid carcinoma | 33 μg/kg, 100 μg/kg, 1 mg/kg intraperitoneal | Not specified | 24.5% inhibition vs. controls (p < 0.05) | Confirmed activity against different carcinoma type |

The superior efficacy observed in the H226 model (62.1% tumor size reduction) with continuous dosing at 1 mg/kg intraperitoneal highlights the importance of treatment schedule optimization for this compound. The minimal toxicity observed across studies, as assessed through blood serum chemistry and overall animal health, suggests a favorable therapeutic window for further development [1] [4]. The differential efficacy between H226 and A431 models (62.1% vs. 24.5% inhibition) may reflect varying dependencies on PKC-α and Ras signaling pathways across cancer types, suggesting potential biomarkers for patient selection in future clinical development.

Experimental Protocols

In Vitro Proliferation and Apoptosis Assays

Protocol for Evaluating Anti-proliferative Effects:

Cell Culture: Maintain human carcinoma cell lines (H226, MCF-7, U87, LNCaP, A431, A549) in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, L-glutamine, and sodium pyruvate at 37°C in a 5% CO₂ atmosphere [2] [3].

Compound Treatment: Prepare this compound stock solution in DMSO and dilute to working concentrations (0.006 to 0.2 mM) in culture media. Include vehicle controls (DMSO at equivalent concentrations). Plate cells in 96-well plates at optimal densities (3-5×10³ cells/well depending on cell line) and allow to adhere for 24 hours before treatment [2].

Viability Assessment: After 72 hours of this compound exposure, assess cell proliferation using MTT assay. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C. Carefully remove media, dissolve formed formazan crystals in DMSO, and measure absorbance at 570 nm with reference wavelength at 630-650 nm [3].

Apoptosis Detection: For apoptosis analysis, treat cells with this compound at IC₅₀ concentrations for 24-48 hours. Detect apoptosis using:

- Poly-caspase activation: Apply fluorochrome-labeled inhibitors of caspases (FLICA) probes following manufacturer's protocols

- DNA fragmentation analysis: Use TUNEL assay or DNA laddering techniques

- Morphological assessment: Analyze nuclear condensation and fragmentation following Hoechst 33342 or DAPI staining [2]

In Vivo Xenograft Studies

Protocol for Evaluating Antitumor Efficacy in Murine Models:

Animal Model Selection: Use immunodeficient mice (e.g., nude or SCID) aged 6-8 weeks. House animals under standard conditions with ad libitum access to food and water following institutional animal care guidelines [1] [2].

Tumor Implantation: Subcutaneously inject 5-10×10⁶ human carcinoma cells (H226 or A431) suspended in 100-200 μL of PBS mixed with Matrigel (1:1 ratio) into the flank region. Monitor tumor growth until palpable tumors reach approximately 50-100 mm³ before initiating treatment [2].

Treatment Protocol: Randomize animals into treatment groups (n=5-10) once tumors establish:

- Experimental group: Administer this compound via intraperitoneal injection at 1 mg/kg dose in appropriate vehicle

- Control group: Administer vehicle only

- Dosing schedule: Implement continuous daily dosing for duration of study [1]

Tumor Monitoring and Endpoint Analysis:

- Measure tumor dimensions 2-3 times weekly using digital calipers

- Calculate tumor volume using formula: V = (length × width²)/2

- Monitor body weight as general health indicator

- At study endpoint, euthanize animals and collect tumors for weight measurement and molecular analysis

- Collect blood samples for serum chemistry toxicity assessment [1] [4]

Molecular Target Engagement assays

Protocol for Assessing PKC-α Inhibition and Pathway Modulation:

Western Blot Analysis:

- Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors

- Separate proteins (20-40 μg per lane) by SDS-PAGE and transfer to PVDF membranes

- Probe with primary antibodies against: phospho-PKC-α/βII, total PKC-α, phospho-ERK1/2 (Thr202/Tyr204), total ERK, phospho-Akt (Ser473), total Akt, and actin/GAPDH as loading controls

- Use appropriate HRP-conjugated secondary antibodies and chemiluminescence detection [1]

Ras Activity Assay:

- Perform Ras activation assays using Ras activation ELISA kits or pull-down approaches with Raf-1 RBD conjugated to agarose beads

- Detect active GTP-bound Ras and total Ras levels in this compound-treated vs. control cells [2]

Immunofluorescence for Actin Cytoskeleton:

- Culture cells on glass coverslips and treat with this compound for 24-48 hours

- Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA

- Stain with phalloidin conjugates for F-actin and anti-paxillin antibodies for focal adhesions

- Mount with DAPI-containing mounting medium and image using confocal microscopy [1]

Signaling Pathways and Visualization

The mechanism of action of this compound involves a complex interplay between multiple signaling pathways that converge to inhibit cancer cell proliferation and induce apoptosis. Based on experimental evidence, the compound primarily targets PKC-α and Ras signaling networks, affecting downstream effectors including ERK1/2 and Akt [1] [2].

Figure 1: this compound Signaling Pathway Mechanism - This diagram illustrates the molecular targets and downstream effects of this compound, highlighting its dual inhibition of PKC-α and Ras pathways leading to suppressed proliferation and induced apoptosis [1] [2] [3].

The experimental workflow for evaluating this compound's efficacy spans from in vitro screening to in vivo validation, incorporating multiple assessment methods to comprehensively characterize the compound's anti-tumor activity and mechanism of action.

Figure 2: this compound Experimental Workflow - This diagram outlines the comprehensive evaluation process for this compound, from initial identification through in vitro screening to in vivo validation and toxicity assessment [1] [2] [3].

Research Gaps and Development Considerations

Despite promising preclinical results, several research gaps remain to be addressed in the development of this compound. The compound requires comprehensive pharmacokinetic and pharmacodynamic profiling to establish optimal dosing regimens in different cancer models. Further investigation is needed to determine its efficacy in Ras-mutated cancers compared to non-Ras-mutated models, as current data primarily support its use in the latter [1] [2]. The potential for combination therapies with standard chemotherapeutic agents or other targeted therapies represents another critical area for future investigation, potentially enhancing efficacy and overcoming resistance mechanisms.

The toxicological profile of this compound, while demonstrating minimal toxicity in initial studies, requires more comprehensive evaluation including maximum tolerated dose studies, organ-specific toxicity assessments, and potential off-target effects. Additionally, biomarker development for patient stratification would significantly enhance clinical translation potential, identifying populations most likely to respond to this compound therapy based on PKC-α expression levels or Ras pathway activation status [1] [4].

From a drug development perspective, formulation optimization represents another critical consideration, as improved delivery systems may enhance bioavailability and tumor penetration. The development of predictive biomarkers of response would further facilitate clinical translation, potentially including PKC-α expression levels, Ras mutation status, or downstream pathway activation markers that could stratify patient populations most likely to benefit from this compound therapy [1] [2] [3].

Conclusion and Future Directions

This compound represents a promising anticancer agent with a unique dual mechanism of action targeting both PKC-α and Ras signaling pathways. The comprehensive preclinical data demonstrate consistent anti-proliferative effects across multiple cancer cell lines in vitro and significant tumor growth inhibition in vivo, coupled with a favorable toxicity profile characterized by minimal adverse effects in murine models. The compound's efficacy in non-Ras-mutated cancer models suggests particular therapeutic potential in this patient population [1] [2] [4].

Future research directions should focus on translating these promising preclinical findings into clinical development, including further pharmacokinetic and toxicological profiling, formulation optimization, and investigation of combination regimens with established therapeutics. The continuous dosing schedule identified as optimal for this compound activity should inform clinical trial design, while ongoing mechanistic studies may reveal additional molecular targets and pathways affected by this compound [1] [3].

References

- 1. PKC-alpha inhibitor MT slows tumor growth with minimal toxicity in... 477 [pubmed.ncbi.nlm.nih.gov]

- 2. A novel quinoline, this compound: suppresses cell signaling ... [pubmed.ncbi.nlm.nih.gov]

- 3. A novel quinoline, MT : suppresses cell signaling through Ras... 477 [link.springer.com]

- 4. PKC-alpha inhibitor MT slows tumor growth with minimal... - Peeref 477 [peeref.com]

MT477's Mechanisms of Action

Preclinical studies indicate that MT477 exerts its antitumor effects through multiple pathways and targets [1]:

- Kinase Inhibition: Profiling against 234 kinases showed that this compound is a potent multi-kinase inhibitor. It most strongly inhibits MAPK14 (104%), AMPK A2/B1/G1 (89%), FGR (83%), and AURORA A (AURKA, 77%) [1].

- Signaling Pathways: Gene expression analysis in three cancer cell lines (H226, MDA-MB-231, MiaPaCa-2) revealed that this compound treatment significantly affects several key signaling pathways, including the strong induction of the NRF2-mediated oxidative stress response [1].

- Cellular Processes: Molecular function analysis demonstrates that this compound impacts genes governing cell death, cell-cycle progression, and cellular growth and proliferation [1].

Summary of Quantitative Preclinical Data

The following tables consolidate key quantitative findings from the preclinical studies on this compound.

Table 1: In Vitro Antiproliferative Activity (MTT Assay) this compound inhibited cell proliferation in multiple human cancer cell lines, with IC50 values determined after 24 hours of treatment [1].

| Cancer Cell Line | Origin | IC50 (μM) |

|---|---|---|

| H226 | Lung | 14.0 |

| MDA-MB-231 | Breast | 5.2 |

| MiaPaCa-2 | Pancreas | 5.8 |

Table 2: Strongest Kinase Inhibitory Activity (Biochemical Assay) A kinase inhibition assay identified the following primary kinase targets of this compound [1].

| Kinase Target | Inhibition (%) |

|---|---|

| MAPK14 | 104 ± 2% |

| AMPK A2/B1/G1 | 89% |

| FGR | 83 ± 2% |

| AURKA | 77 ± 1% |

| GRK4 | 68% |

Table 3: In Vivo Efficacy in an Orthotopic Pancreatic Model Mice bearing orthotopic MiaPaCa-2 pancreatic tumors were treated with this compound to evaluate its efficacy in vivo [1].

| Treatment Group | Tumor Growth Inhibition | P-value (vs. Control) |

|---|---|---|

| Control (Vehicle) | -- | -- |

| This compound (100 μg/kg) | 49.5 ± 14.8% | 0.0021 |

Key Experimental Protocols

The main study employed several standard preclinical experimental methodologies [1]:

Cell Viability (MTT) Assay:

- Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound.

- Protocol: Cells were plated in 96-well plates and treated with a range of this compound concentrations (0.5 to 50 μM) for 24 hours. MTT reagent was added, and the formazan product was quantified to assess cell viability. IC50 values were calculated using specialized software (ADAPT).

Gene Expression Profiling:

- Purpose: To understand the global changes in gene expression induced by this compound.

- Protocol: H226, MDA-MB-231, and MiaPaCa-2 cells were treated with their respective IC50 doses of this compound for 12 and 24 hours. RNA was extracted, converted to cRNA, and hybridized to Affymetrix Human Genome U133 Plus 2.0 arrays. Data was analyzed using Ingenuity Pathway Analysis (IPA) software to identify affected pathways.

Kinase Inhibition Profiling:

- Purpose: To identify specific kinase targets of this compound.

- Protocol: A Z'-LYTE biochemical assay was used. Kinase reactions were performed in 384-well plates in the presence of this compound. The assay utilizes a peptide substrate labeled with two fluorophores; phosphorylation status changes the FRET signal. Inhibition was measured using a fluorescence plate reader, and IC50 values were calculated.

In Vivo Orthotopic Pancreatic Tumor Model:

- Purpose: To evaluate the efficacy of this compound in a live animal model.

- Protocol: MiaPaCa-2 cells were surgically implanted into the pancreas of nude mice. Mice were randomized into control and treatment groups. This compound was administered via intraperitoneal injection at various doses. Tumor volume was monitored by ultrasound imaging and calculated using the formula for an ellipsoid: V = w² × l × 3.14/6. Statistical analysis was performed on log-transformed tumor volume data.

This compound Mechanism of Action Diagram

The diagram below synthesizes the primary mechanisms of action of this compound as identified in the preclinical study, showing its key kinase targets and the downstream signaling pathways and cellular processes it affects.

> This diagram illustrates the multi-target mechanism of this compound, showing its inhibition of key kinases and the subsequent impact on major cancer-related signaling pathways and cellular processes.

Interpretation and Future Directions

The preclinical data positions this compound as a multi-kinase inhibitor with a unique profile, targeting AURKA, MAPK14, and others. Its strong induction of the NRF2 pathway is a particularly notable feature, as this pathway plays a complex, dual role in cancer [2]. The significant in vivo efficacy in a aggressive pancreatic model underscores its potential therapeutic value.

Based on the search results, the following steps would be crucial for the compound's development:

- Mechanism Refinement: Further studies are needed to clarify the functional consequences of NRF2 pathway activation by this compound and its role in the compound's overall efficacy.

- Lead Optimization: The current data supports this compound as a strong lead compound. Future work could involve synthesizing and testing analogs to improve potency and reduce potential toxicity.

- Later-Stage Preclinical Studies: Investigation in additional animal models, combination studies with standard therapies, and formal toxicology assessments would be the next steps toward potential clinical translation.

References

Mechanism of Action and Key Findings

MT477 is a novel thiopyrano[2,3-c]quinoline compound identified as a direct and potent inhibitor of Protein Kinase C-alpha (PKC-α). Its anti-cancer effect is achieved by inducing apoptosis in cancer cells through the following mechanism [1]:

- Primary Target Inhibition: this compound directly inhibits the activity of PKC-α.

- Downstream Signaling Blockade: This inhibition leads to the suppression of key PKC-α downstream signaling pathways, namely the ERK1/2 and Akt pathways.

- Induction of Apoptosis: The disruption of these pro-survival signals pushes the cell towards programmed cell death, or apoptosis.

- Cellular Morphology Changes: Treatment with this compound also increases focal cell adhesion and the formation of actin stress fibers.

The following diagram illustrates this core mechanism of action.

The anti-tumor efficacy and toxicology of this compound have been evaluated in preclinical models, primarily using the human non-small cell lung cancer cell line H226 in mouse xenografts. The key quantitative findings are summarized below [1].

| Study Aspect | Experimental Detail / Result |

|---|---|

| In Vivo Model | H226 tumor xenografts in mice |

| Treatment Schedule | Continuous intraperitoneal (IP) injection |

| Effective Dose | 1 mg/kg |

| Tumor Growth Inhibition | 62.1% ± 15.3% smaller than control |

| Observed Toxicity | Minimal toxicity (as per blood serum chemistry) |

| Key Finding | Maximum effectiveness with continuous scheduling |

A Guide to Key Experimental Protocols

Based on the primary research, here are the methodologies for core experiments demonstrating this compound's activity.

In Vitro Apoptosis Induction and Signaling Analysis

This protocol is used to confirm the mechanism of action in cell culture.

- Cell Line: Human non-small cell lung cancer H226 cells [1].

- Treatment: Culture cells with this compound at the desired concentration [1].

- Key Readouts:

- Apoptosis Measurement: Use standard assays (e.g., TUNEL, Annexin V staining) to quantify apoptotic cells after treatment [1].

- Pathway Analysis: Perform Western blotting on cell lysates to detect inhibition of phosphorylated PKC-α and its downstream targets, phospho-ERK1/2 and phospho-Akt [1].

- Morphological Analysis: Use fluorescence microscopy to visualize changes in the actin cytoskeleton (e.g., with phalloidin staining) to observe increased focal cell adhesion and actin stress fibers [1].

In Vivo Anti-Tumor Efficacy Study

This protocol evaluates this compound's efficacy and safety in a live animal model.

- Animal Model: Mice implanted with H226 tumor xenografts (a model of non-Ras-mutated cancer) [1].

- Dosing Regimen: Administer this compound via intraperitoneal (IP) injection at 1 mg/kg in a continuous schedule [1].

- Efficacy Endpoint: Monitor and calculate tumor volume over time compared to a vehicle-control group [1].

- Toxicity Assessment: Collect blood at the end of the study for serum chemistry analysis to evaluate organ function and general health [1].

Research Context and Further Development

To place this compound in a broader research context:

- Apoptosis as a Therapeutic Goal: Inducing apoptosis is a primary goal of many cancer therapies because it represents a highly efficient and programmed cellular suicide pathway. Overcoming the resistance to apoptosis that is common in cancer cells is a key strategy in drug development [2] [3].

- The PKC-α Target: PKC-α is a well-known enzyme often overexpressed in cancers like breast and ovarian. It promotes cell survival and growth via the Akt and ERK pathways, making it a attractive target. Inhibiting PKC-α can remove this survival signal, tipping the balance toward apoptosis [1].

- Current Status: Based on the search results, this compound appears to be a candidate from the late 2000s/early 2010s. The field has since advanced, with other direct apoptosis-targeting agents (like BH3 mimetics e.g., venetoclax) having progressed to clinical use [3].

The available data supports this compound as a direct PKC-α inhibitor that induces apoptosis by blocking ERK and Akt signaling. It demonstrated significant anti-tumor activity in a preclinical model with minimal toxicity.

References

Mechanism of Action and Efficacy of MT477

Empirical studies confirm that MT477 exerts its effects by inhibiting PKC activity and suppressing the phosphorylation of key proteins like Ras and ERK1/2 in the Ras/MAPK signaling pathway. This disruption ultimately induces caspase-dependent apoptosis (programmed cell death) in cancer cells [1].

The table below summarizes the anti-proliferative effects of this compound on various human carcinoma cell lines and its in vivo efficacy in murine models.

| Cell Line / Model | Cancer Type | Experimental Findings | Key Metrics |

|---|---|---|---|

| H226 | Lung Carcinoma | Inhibited cellular proliferation; suppressed PKC activity & Ras/ERK1/2 phosphorylation [1]. | Dose-dependent inhibition (0.006-0.2 mM) [1] |

| MCF-7 | Breast Cancer | Inhibited cellular proliferation [1]. | Dose-dependent inhibition (0.006-0.2 mM) [1] |

| A431 | Epidermoid Carcinoma | Inhibited cellular proliferation; reduced tumor growth in vivo [1]. | 24.5% tumor growth inhibition in xenografts [1] |

| H226 Xenograft | Lung Carcinoma | Reduced tumor growth in vivo [1]. | 43.67% tumor growth inhibition in xenografts [1] |

| Other Cell Lines (U87, LNCaP, A549) | Glioblastoma, Prostate Cancer, Lung Cancer | Inhibited cellular proliferation [1]. | Dose-dependent inhibition (0.006-0.2 mM) [1] |

Core Experimental Protocols

Key methodologies from the cited studies are outlined below.

- In Vitro Proliferation Assays: The anti-proliferative effect of this compound was determined using assays like the MTT assay. Cells were treated with a concentration range of this compound (0.006 to 0.2 mM), and cell viability was measured to generate dose-response curves [1].

- Western Blot Analysis: This technique was used to detect protein expression and phosphorylation levels. For example, in H226 cells, western blotting confirmed the reduced phosphorylation of Ras and ERK1/2, and in MCF-7 xenograft tissues, it detected the cleavage of PARP and caspase-3, markers of apoptosis [1] [2].

- In Vivo Xenograft Models: The in vivo anti-tumor activity was evaluated in immunocompromised mice implanted with human cancer cells. Mice bearing A431 or H226 tumors were treated with intraperitoneal administration of this compound at various doses. Tumor dimensions were measured regularly to calculate tumor volume and assess growth inhibition compared to a vehicle control group [1].

- Apoptosis Assay: The induction of apoptosis was confirmed by detecting the activation of caspases using a poly-caspase assay. Additionally, changes in the levels of pro- and anti-apoptotic proteins like Bcl-2 were monitored via western blot [1] [2].

This compound Signaling Pathway

The following diagram illustrates the proposed molecular signaling pathway through which this compound exerts its anti-tumor effects.

This compound inhibits PKC and Ras/ERK signaling to induce apoptosis [1].

Conclusion and Research Outlook

References

MT477: Core Mechanisms of Action

MT477 exerts its anticancer effects through multi-target inhibition of key signaling pathways. The table below summarizes its primary molecular mechanisms and supporting evidence.

| Mechanism of Action | Key Molecular Targets / Effects | Experimental Evidence / Notes |

|---|---|---|

| Protein Kinase C (PKC) Inhibition | Directly inhibits PKC-α activity; suppresses downstream ERK1/2 and Akt phosphorylation [1] [2] [3]. | Primary mechanism in non-Ras-mutated cancer models; identified via molecular topology screening [4] [3]. |

| Ras Pathway Suppression | Interferes with phosphorylation of Ras and ERK1/2 [4] [3]. | Effect may follow PKC inhibition; contributes to anti-proliferative activity and apoptosis [1]. |

| AURKA and Kinase Inhibition | Inhibits Aurora Kinase A (AURKA) and other kinases (MAPK14, AMPK) [5]. | Kinase profiling assay showed 77% inhibition of AURKA [5]. |

| NRF-2 Pathway Induction | Strongly induces the NRF-2-mediated oxidative stress response [5]. | Microarray gene expression analysis revealed this as a key canonical pathway [5]. |

| Apoptosis Induction | Activates poly-caspase-dependent apoptosis; increases pro-apoptotic proteins (Bax), decreases Bcl-2 [4] [5]. | A key cellular outcome leading to cell death [4]. |

| Cytoskeletal Reorganization | Induces actin stress fiber formation and increases focal cell adhesion [1] [2]. | Observed in H226 and A549 lung cancer cell lines [5]. |

The interplay of these mechanisms can be visualized in the following pathway diagram:

Diagram of this compound's multi-target mechanism leading to tumor growth inhibition.

Quantitative Biological Activity Data

The antitumor efficacy of this compound has been quantified across various cancer cell lines and in vivo models.

In Vitro Antiproliferative Activity

The table below shows the dose-dependent inhibitory effect of this compound on cellular proliferation in human carcinoma cell lines [4].

| Cancer Cell Line | Origin | This compound Inhibitory Effect |

|---|---|---|

| H226 | Human lung carcinoma | Dose-dependent (0.006 to 0.2 mM) |

| MCF-7 | Human breast cancer | Dose-dependent (0.006 to 0.2 mM) |

| U87 | Human glioblastoma | Dose-dependent (0.006 to 0.2 mM) |

| LNCaP | Human prostate cancer | Dose-dependent (0.006 to 0.2 mM) |

| A431 | Human epidermoid carcinoma | Dose-dependent (0.006 to 0.2 mM) |

| A549 | Human lung carcinoma | Dose-dependent (0.006 to 0.2 mM) |

In Vivo Antitumor Efficacy in Xenograft Models

This compound has demonstrated significant tumor growth inhibition in multiple mouse xenograft models with minimal toxicity [4] [1] [5].

| Xenograft Model | This compound Dose & Schedule (Intraperitoneal) | Tumor Growth Inhibition (vs. Control) | Significance |

|---|---|---|---|

| A431 (Epidermoid) | 33 µg/kg, 100 µg/kg, 1 mg/kg | 24.5% | p < 0.05 [4] |

| H226 (Lung) | 33 µg/kg, 100 µg/kg, 1 mg/kg | 43.67% | p < 0.05 [4] |

| H226 (Lung) | 1 mg/kg (continuous) | 62.1 ± 15.3% | Size vs. control [1] |

| MiaPaCa-2 (Pancreatic, orthotopic) | 100 µg/kg | 49.5 ± 14.8% | p = 0.0021 [5] |

Key Experimental Protocols

To help you evaluate and potentially replicate the findings, here are the methodologies for key experiments cited in the research.

Cell Proliferation Assay (MTT)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound [5].

- Cell Plating: Plate cells (e.g., H226, MDA231, MiaPaCa-2) at a density of 5x10³ cells/well in 96-well plates.

- Incubation: Incubate overnight in appropriate medium supplemented with 10% FBS.

- Compound Treatment: Treat cells with this compound across a concentration range (e.g., 0.5 to 50 µM) for 24 hours.

- Viability Measurement: Assay using a commercial MTT kit. The yellow tetrazolium salt MTT is reduced to purple formazan in living cells.

- Data Analysis: Measure the absorbance of the formazan product. Calculate IC₅₀ values using appropriate software (e.g., ADAPT).

In Vivo Xenograft Model

This protocol evaluates the efficacy of this compound in inhibiting human tumor growth in mice [4] [5].

- Cell Implantation: Implant human cancer cells (e.g., A431, H226) subcutaneously into immunodeficient mice. For orthotopic models (e.g., MiaPaCa-2), implant cells into the relevant organ (e.g., pancreas).

- Randomization: After tumors are established, randomize mice into control and treatment groups.

- Dosing: Administer this compound or vehicle control via intraperitoneal (IP) injection. Doses reported include 10 µg/kg, 33 µg/kg, 100 µg/kg, and 1 mg/kg.

- Tumor Monitoring: Measure tumor dimensions regularly using calipers (subcutaneous) or ultrasound (orthotopic). Calculate tumor volume using the formula: ( V = w^2 \times l \times 3.14 / 6 ), where ( w ) and ( l ) are the short and long axes.

- Endpoint Analysis: Sacrifice animals at the study endpoint. Compare final tumor volumes and weights between groups using statistical analysis (e.g., ANOVA, adjusted for baseline).

Kinase Inhibition Profiling

This biochemical assay determines the inhibitory activity of this compound against a panel of kinases [5].

- Reaction Setup: Prepare 10 µL reaction mixtures in a 384-well plate. Final conditions include this compound (e.g., 10 µM), a specific peptide substrate, the kinase of interest, and ATP in the appropriate kinase buffer.

- Incubation: Incubate the kinase reaction at room temperature for 60 minutes to allow phosphorylation.

- Development: Add a development reagent that cleaves the peptide based on its phosphorylation status, affecting fluorescence.

- Detection: Read the fluorescence on a plate reader. The phosphorylation status is determined by the ratio of the two emission wavelengths.

- IC₅₀ Calculation: For potent inhibitors, perform 10-point dose titration. Calculate IC₅₀ values using curve-fitting software (e.g., XLFit).

Gene Expression Analysis (Microarray)

This method identifies global changes in gene expression induced by this compound treatment [5].

- Cell Treatment: Treat cancer cell lines (e.g., H226, MDA231, MiaPaCa-2) with the IC₅₀ dose of this compound for specified durations (e.g., 12 and 24 hours).

- RNA Extraction: Extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit).

- cDNA/cRNA Synthesis: Convert RNA into cDNA and then to labeled cRNA using an Affymetrix kit.

- Hybridization & Scanning: Hybridize the labeled cRNA to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0). Scan the chip using a specialized array scanner.

- Bioinformatic Analysis: Analyze the data using software like Ingenuity Pathway Analysis (IPA) to identify significantly altered pathways and functions.

Conclusion and Research Implications

This compound represents a promising multi-targeted anticancer agent. Its ability to simultaneously inhibit PKC-α, suppress Ras signaling, and target AURKA, while inducing apoptosis and the NRF-2 pathway, underscores its polypharmacological potential [4] [1] [5].

- Research Utility: It is a valuable tool compound for studying the cross-talk between the PKC, Ras, and AURKA pathways.

- Development Potential: The in vivo efficacy with minimal observed toxicity supports its potential for further development [1] [2]. Future work could focus on optimizing its structure for improved potency and pharmacokinetics, exploring its efficacy in Ras-mutated cancers, and investigating rational drug combinations.

References

- 1. PKC-alpha Inhibitor this compound Slows Tumor Growth With ... [pubmed.ncbi.nlm.nih.gov]

- 2. PKC-alpha inhibitor this compound slows tumor growth with minimal ... [experts.umn.edu]

- 3. Mitogen Activated Protein Kinase Inhibitor - an overview [sciencedirect.com]

- 4. A novel quinoline, this compound: suppresses cell signaling ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Acts in Tumor Cells as an AURKA Inhibitor and Strongly ... [ar.iiarjournals.org]

Mechanism of Action and Signaling Pathway

Research indicates that MT477 exerts its anti-tumor effects primarily by inhibiting specific signaling pathways that promote cancer cell survival and proliferation.

The compound was initially identified through molecular topology screening as a potent inhibitor of Protein Kinase C (PKC) isoforms [1]. Subsequent studies have provided more detail, showing that this compound acts as a direct inhibitor of the PKC-α isoform [2]. This inhibition has a cascading effect on key signaling molecules:

- It suppresses the phosphorylation (activation) of Ras and ERK1/2 [1].

- It also inhibits the activity of Akt, another critical pro-survival signal [2].

The following diagram illustrates this signaling pathway and the points where this compound intervenes.

This compound inhibits PKC-α, suppressing Ras/ERK and Akt signaling to induce apoptosis.

Summary of Experimental Findings

The anti-tumor activity of this compound has been demonstrated in both laboratory (in vitro) and animal (in vivo) models.

In Vitro Cytotoxicity and Mechanism

This compound showed dose-dependent inhibitory effects on cellular proliferation in a panel of human cancer cell lines [1]. The primary mechanism of cell death was identified as caspase-dependent apoptosis [1]. Furthermore, treatment with this compound increased focal cell adhesion and the formation of actin stress fibers in H226 lung carcinoma cells [2].

The table below summarizes the key in vitro findings:

| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| H226 | Lung Carcinoma | Inhibited PKC activity; induced apoptosis; suppressed Ras & ERK1/2 phosphorylation. | [1] |

| MCF-7 | Breast Cancer | Dose-dependent inhibition of proliferation. | [1] |

| U87 | Glioblastoma | Dose-dependent inhibition of proliferation. | [1] |

| LNCaP | Prostate Cancer | Dose-dependent inhibition of proliferation. | [1] |

| A431 | Epidermoid Carcinoma | Dose-dependent inhibition of proliferation. | [1] |

| A549 | Lung Carcinoma | Dose-dependent inhibition of proliferation. | [1] |

In Vivo Anti-Tumor Efficacy

Studies in murine xenograft models (where human tumors are grown in mice) confirmed the in vivo efficacy of this compound.

| Tumor Model | Dosing (IP) | Efficacy (Tumor Growth Inhibition) | Toxicity | Reference |

|---|---|---|---|---|

| A431 Xenograft | 33 μg/kg, 100 μg/kg, 1 mg/kg | 24.5% inhibition (vs. control) | Not specified | [1] |

| H226 Xenograft | 33 μg/kg, 100 μg/kg, 1 mg/kg | 43.67% inhibition (vs. control) | Not specified | [1] |

| H226 Xenograft | 1 mg/kg (continuous) | 62.1% inhibition (vs. control) | Minimal toxicity per blood serum chemistry | [2] |

Considerations for Experimental Protocols

While the search results do not provide a complete step-by-step protocol for studying this compound, they highlight critical elements and established methods based on the cited research. When designing experiments, you can refer to reporting guidelines for experimental protocols in life sciences, which recommend detailing 17 key data elements to ensure reproducibility [3].

- Cell Viability/Proliferation Assay: The MTT assay was used to determine the dose-dependent inhibitory effect of this compound on various cancer cell lines [1].

- Apoptosis Detection: Poly-caspase activity was measured to confirm the induction of caspase-dependent apoptosis [1].

- Protein Activity and Signaling Analysis: Western Blotting was employed to analyze the phosphorylation states of key signaling proteins like ERK1/2 and Akt, indicating their activity levels [2].

- In Vivo Efficacy Models: Murine xenograft models were utilized. For example, H226 or A431 cancer cells were implanted into mice, and this compound was administered via intraperitoneal (IP) injection. Tumor size was measured over time and compared to vehicle-treated control groups [1] [2].

Conclusion and Research Outlook

To advance this research, you could:

- Investigate the compound's activity in other cancer types, especially those with known dependencies on PKC or Ras signaling.

- Explore its potential in combination with other targeted therapies or chemotherapeutic agents.

- Conduct more extensive toxicological and pharmacokinetic studies to fully understand its profile.

References

Summary of In Vivo Efficacy Data

The anti-tumor efficacy of MT477 has been demonstrated in several mouse xenograft models. The table below summarizes the key quantitative findings from these studies.

| Cancer Cell Line / Model | In Vivo Findings (Tumor Growth Inhibition) | Dosing Regimen (Intraperitoneal) | Reported Mechanism & Notes | Source (Year) |

|---|---|---|---|---|

| H226 (Non-small cell lung cancer) | 43.7% inhibition (vs. vehicle control) | 33 μg/kg, 100 μg/kg, 1 mg/kg [1] [2] | Suppressed Ras signaling & inhibited PKC activity [1] | Invest New Drugs (2008) |

| H226 (Non-small cell lung cancer) | 62.1% ± 15.3% smaller than control | 1 mg/kg continuous treatment [3] | Direct PKC-α inhibitor; induced apoptosis; minimal toxicity in serum chemistry [3] | Invest New Drugs (2011) |

| A431 (Epidermoid carcinoma) | 24.5% inhibition (vs. vehicle control) | 33 μg/kg, 100 μg/kg, 1 mg/kg [1] [2] | Suppressed Ras signaling & inhibited PKC activity [1] | Invest New Drugs (2008) |

| A549 (Lung adenocarcinoma, K-Ras mutated) | Significant inhibition of tumor growth | 1 mg/kg, 3 times per week [4] | Induced apoptosis & accumulation of cells in sub-G1 phase; efficacy against K-Ras mutated cells [4] | Transl Res (2008) |

Experimental Protocols for Key Studies

The foundational in vivo efficacy studies for this compound followed standardized xenograft model protocols.

- Animal Models: Studies used murine xenograft models. Human carcinoma cells (e.g., H226, A431, A549) were implanted into immunodeficient mice to form solid tumors [1] [4].

- Dosing and Administration: this compound was administered via intraperitoneal (i.p.) injection. Studies tested various doses (33 μg/kg, 100 μg/kg, 1 mg/kg) and schedules, including continuous dosing and intermittent dosing (e.g., 3 times per week) [1] [4] [3].

- Tumor Measurement and Endpoint Analysis: Tumor dimensions were measured regularly with calipers. Tumor volume was calculated and compared between treatment and control groups. Statistical analyses (e.g., ANOVA) were applied to determine significance [1]. Animal body weight was monitored as an indicator of systemic toxicity [3].

- Mechanistic and Toxicity Assessments: Studies included blood serum chemistry to evaluate drug toxicity [3]. Ex vivo analyses of excised tumors provided evidence of mechanism of action, such as induction of apoptosis (e.g., via TUNEL assay) and inhibition of key signaling pathways (e.g., reduced phosphorylation of ERK1/2 and Akt) [4] [3].

Mechanism of Action and Signaling Pathways

Research indicates that this compound exerts its anti-tumor effects through a multi-targeted mechanism, primarily involving the suppression of the Ras signaling pathway and direct inhibition of Protein Kinase C (PKC).

This compound acts on PKC and Ras pathways to inhibit proliferation and induce apoptosis [1] [4] [3]

Interpretation of Research Findings

- Efficacy and Mechanisms: The body of research consistently shows that this compound is effective at inhibiting tumor growth in various preclinical models. Its action on both the Ras and PKC-α pathways is significant, as these are key drivers in many cancers [1] [4] [3].

- Research Status and Limitations: The available data is over a decade old. The absence of recent publications or records of clinical trials suggests that development of this compound may have been halted. Further work would be needed to translate these preclinical findings into clinical applications.

References

- 1. A novel quinoline, this compound: suppresses cell signaling ... [pubmed.ncbi.nlm.nih.gov]

- 2. A novel quinoline, this compound: suppresses cell signaling ... [link.springer.com]

- 3. PKC-alpha inhibitor this compound slows tumor growth with minimal ... [experts.umn.edu]

- 4. Novel Ras pathway inhibitor induces apoptosis and growth ... [sciencedirect.com]

Mechanisms of Action & Potential Toxicity Triggers

Understanding the biological pathways MT477 affects is key to anticipating its potential toxicity. The table below summarizes its primary molecular targets and the related cellular functions, which are common areas for off-target effects and toxicity in kinase inhibitors.

| Molecular Target / Pathway | Effect of this compound | Known Biological Functions of the Target/Pathway |

|---|---|---|

| AURKA (Aurora Kinase A) [1] | Inhibition (77±1%) [1] | Cell cycle regulation, mitotic spindle assembly [1]. |

| NRF2-mediated Oxidative Stress Response [1] | Strong Induction [1] | Cellular defense against oxidative and electrophilic stress [1]. |

| p53 Signaling [1] | Activation (in some cell lines) [1] | Cell cycle arrest, apoptosis, DNA repair [1]. |

| Ras/Raf/MEK/ERK Pathway [2] [3] | Suppression; inhibits phosphorylation of Ras and ERK1/2 [2] [3] | Cell proliferation, survival, and differentiation [2] [3]. |

| Protein Kinase C (PKC) [2] | Inhibition of PKC-alpha phosphorylation & activity [2] | Diverse functions including cell growth and immune response [2]. |

| MAPK14 (p38α) [1] | Strong Inhibition (104±2%) [1] | Cellular response to stress factors, inflammation [1]. |

The following diagram illustrates how these targets fit into key cellular signaling pathways.

[caption]Figure 1: Key cellular pathways targeted by this compound. Targets in yellow are directly modulated by this compound, leading to downstream effects on cell fate. [1] [2] [3]

Quantitative Toxicity & Efficacy Data from Preclinical Studies

The tables below consolidate quantitative findings related to this compound's cellular toxicity (efficacy against cancer cells) and in vivo tolerability.

Table 1: In Vitro Cytotoxicity and Anti-Proliferative Activity [1] [2]

| Cancer Cell Line | Reported IC₅₀ (μM) | Experimental Context |

|---|---|---|

| MiaPaCa-2 (Pancreatic) | 5.8 μM | 24-hour MTT proliferation assay [1]. |

| MDA-MB-231 (Breast) | 5.2 μM | 24-hour MTT proliferation assay [1]. |

| H226 (Lung) | 14 μM | 24-hour MTT proliferation assay [1]. |

| H226 (Lung) | ~60 μM (0.006 mM) | Dose-dependent inhibition up to 0.2 mM [2]. |

| A549 (Lung), A431 (Epidermoid), MCF-7 (Breast), U87 (Glioblastoma), LNCaP (Prostate) | Dose-dependent inhibition (0.006 to 0.2 mM) | In vitro proliferation assays [2]. |

Table 2: In Vivo Tolerability and Efficacy in Murine Models

| Model System | Dosing Regimen | Reported Outcome |

|---|---|---|

| MiaPaCa-2 Orthotopic Pancreatic Model [1] | 100 μg/kg, i.p., started day 8, various schedules until day 34. | Significant tumor growth inhibition (49.5±14.8%, p=0.0021). No specific toxicity reported in the abstract [1]. |

| A431 & H226 Xenograft Models [2] | 33 μg/kg, 100 μg/kg, and 1 mg/kg, i.p. | Tumor growth inhibition (24.5% in A431 and 43.67% in H226). No overt toxicity reported at these doses [2]. |

Key Experimental Protocols for Toxicity Assessment

The methodologies below are adapted from the studies and represent approaches you can use to evaluate this compound's activity and potential toxicity in a laboratory setting.

1. In Vitro Cell Viability and Proliferation Assay (MTT Assay) [1]

- Purpose: To determine the compound's cytotoxicity and its half-maximal inhibitory concentration (IC₅₀) on various cell lines.

- Key Steps:

- Cell Plating: Plate cells (e.g., 5x10³ cells/well) in 96-well plates and incubate overnight.

- Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.5 to 50 μM) for 24 hours.

- Viability Measurement: Add MTT reagent and incubate to allow formazan crystal formation by metabolically active cells. Solubilize the crystals and measure the absorbance using a plate reader.

- Data Analysis: Calculate IC₅₀ values using appropriate software (e.g., ADAPT).

2. Kinase Inhibition Profiling (Z'-LYTE Biochemical Assay) [1]

- Purpose: To identify the specific kinases inhibited by this compound and quantify the level of inhibition, helping to predict off-target effects.

- Key Steps:

- Reaction Setup: In a 384-well plate, combine this compound (e.g., 10 μM), a specific kinase, its peptide substrate, and ATP in a suitable buffer.

- Incubation & Development: Incubate the kinase reaction, then stop it with a development reagent that cleaves the non-phosphorylated peptide.

- Fluorescence Detection: Read the fluorescence emission ratio. The phosphorylation status of the peptide affects the FRET signal, allowing calculation of kinase activity.

- Data Analysis: Generate dose-response curves and calculate IC₅₀ values using curve-fitting software (e.g., XLFit).

3. In Vivo Anti-Tumor Efficacy and Tolerability Study [1] [2]

- Purpose: To evaluate the compound's ability to inhibit tumor growth in a live animal model and observe any signs of systemic toxicity.

- Key Steps:

- Model Establishment: Implant cancer cells (e.g., MiaPaCa-2) into immunodeficient mice (e.g., orthotopically in the pancreas or subcutaneously).

- Randomization & Dosing: Randomize mice into control and treatment groups once tumors are established. Administer this compound (e.g., 10-100 μg/kg) or vehicle via intraperitoneal (i.p.) injection on a set schedule.

- Monitoring: Regularly measure tumor volume using methods like ultrasound. Critically, also monitor and record animal body weight, behavior, and signs of distress as indicators of toxicity.

- Termination & Analysis: Sacrifice animals at the endpoint, excise and weigh tumors, and perform statistical analysis on tumor volume/weight, adjusted for baseline.

Interpretation & Critical Analysis for Researchers

Based on the available data, here is a critical assessment for professionals in the field:

- Promising Therapeutic Index in Early Models: this compound has demonstrated potent in vivo anti-tumor activity at very low doses (μg/kg range) in multiple xenograft models [1] [2]. The reported lack of overt toxicity at efficacious doses is encouraging for further development.

- The NRF2 Induction - A Double-Edged Sword: The strong induction of the NRF2-mediated oxidative stress response [1] is a critical finding. While this can be a protective cellular mechanism, constitutive activation of NRF2 is a known mechanism for chemoresistance and is oncogenic in some contexts. This should be a major focus of any subsequent toxicity investigation.

- Data Gaps and Future Directions: The search results reveal a significant lack of dedicated, comprehensive toxicology studies. Key information is missing, including:

- Maximum Tolerated Dose (MTD)

- Dose-Limiting Toxicities (DLTs)

- Histopathological findings from key organs (e.g., liver, kidney, heart)

- Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) data

- Toxicology in non-rodent species

References

In Vitro Application Notes

For in vitro studies, MT477 has been investigated for its anti-proliferative and pro-apoptotic effects on various human carcinoma cell lines.

- Cell Lines Tested: Studies have used several cancer cell lines, including H226 (human lung carcinoma), MCF-7 (breast cancer), U87 (glioblastoma), LNCaP (prostate cancer), A431 (epidermoid carcinoma), and A549 (lung carcinoma) [1].

- Preparation: this compound was dissolved and diluted to required concentrations for cellular assays [1].

- Key Findings: Treatment with this compound resulted in dose-dependent inhibition of cellular proliferation, induction of caspase-dependent apoptosis, interference with PKC activity, and reduced phosphorylation of key signaling proteins like Ras and ERK1/2 [1].

The table below summarizes the quantitative data from in vitro experiments:

| Parameter | Details | Citation |

|---|---|---|

| Effective Dose Range | 0.006 to 0.2 mM (in vitro proliferation assays) | [1] |

| Mechanistic Effects | Inhibition of PKC activity; Suppression of Ras and ERK1/2 phosphorylation | [1] [2] |

| Cellular Phenotypes | Induction of apoptosis; increased focal cell adhesion and actin stress fiber formation | [2] |

In Vivo Application Notes

In vivo efficacy and toxicity of this compound have been evaluated in murine xenograft models.

- Animal Model: Mice bearing xenografts of human cancer cell lines, such as A431 and H226 [1].

- Administration: The compound was administered via intraperitoneal (i.p.) injection [1].

- Dosage: Tested doses included 33 µg/kg, 100 µg/kg, and 1 mg/kg [1].

- Treatment Schedule: A continuous treatment schedule was found to be most effective [2].

- Key Findings: Treatment led to significant tumor growth inhibition (e.g., 62.1% reduction in H226 xenografts at 1 mg/kg) with minimal toxicity as assessed by blood serum chemistry [2].

The table below summarizes the quantitative data from in vivo experiments:

| Parameter | Details | Citation |

|---|---|---|

| Reported Dosages | 33 µg/kg, 100 µg/kg, 1 mg/kg (i.p. injection) | [1] |

| Tumor Growth Inhibition | 24.5% (A431) and 43.67% (H226) in one study; 62.1% (H226) in another | [1] [2] |

| Treatment Schedule | Continuous dosing was more effective than intermittent schedules | [2] |

| Toxicity Profile | Minimal toxicity observed in blood serum chemistry | [2] |

Signaling Pathway and Experimental Workflow

Based on the described mechanisms of action, the signaling pathway impacted by this compound and a generalized workflow for in vivo efficacy studies can be visualized.

Diagram 1: Proposed this compound Mechanism of Action Signaling Pathway

This diagram illustrates the key findings that this compound inhibits PKC-α activity, leading to the reduced activation of its downstream targets ERK1/2 and Akt, which ultimately suppresses cell proliferation and induces apoptosis [1] [2]. The studies noted that this effect on PKC-α and its downstream targets occurred before any measurable effect on Ras activity [2].

Diagram 2: In Vivo Efficacy Experiment Workflow

This general workflow summarizes the in vivo experimental process described in the literature, from establishing the xenograft model to data analysis [1] [2].

Suggestions for Finding Current Information

The dated nature of the available sources means a modern treatment protocol is not available. To further your research, I suggest the following:

- Check Clinical Trial Registries: Search databases like ClinicalTrials.gov to see if this compound advanced to clinical trials, which would contain detailed human study protocols.

- Use Patent Databases: Pharmaceutical patents often contain detailed experimental sections and examples of preparation and use. Searching for patents related to this compound or its chemical class could provide more technical detail.

- Explore Broader Literature: Look for review articles on PKC inhibitors or thiopyrano[2,3-c]quinolines published in recent years. These may cite the original this compound studies and provide context on subsequent developments in the field.

References

MT477 In Vivo Application Notes and Protocols

Introduction to MT477

This compound is a novel thiopyrano[2,3-c]quinoline compound identified as a multi-targeted anticancer agent. Preclinical studies demonstrate that this compound exerts its antitumor effects through induction of apoptosis and necrosis, inhibition of key oncogenic signaling pathways, and disruption of cytoskeletal organization [1] [2] [3]. The compound shows particular efficacy against various cancer cell lines, including pancreatic, lung, and breast cancer models, through its complex mechanism of action involving protein kinase inhibition and oxidative stress response modulation [3].

In Vivo Dosing and Administration

This compound has been evaluated in multiple in vivo tumor xenograft models, primarily through intraperitoneal administration. The table below summarizes key dosing parameters from published studies:

| Tumor Model | Dose | Administration Route | Treatment Schedule | Efficacy Outcomes | Toxicity Observations |

|---|---|---|---|---|---|

| A431 (epidermoid) & H226 (lung) mouse xenograft [2] | 33, 100, 1000 µg/kg | Intraperitoneal (i.p.) | Days 1, 4, 8, 16, 18, 20 | 24.5% tumor volume decrease (1 mg/kg, week 3) | No weight loss reported |

| H226 mouse xenograft [2] | 1 mg/kg | Intraperitoneal (i.p.) | Days 1, 4, 8, 20, 24, 28 | 43.6% tumor growth inhibition | No weight loss reported |

| Orthotopic MiaPaCa-2 (pancreatic) mouse model [3] | 10, 33, 100 µg/kg | Intraperitoneal (i.p.) | Day 8, 13, 18, then daily to day 34 | 49.5±14.8% inhibition (100 µg/kg, p=0.0021) | Not specified |

Mechanism of Action and Signaling Pathways

This compound functions as a multi-targeted agent, impacting several critical cellular pathways as illustrated below and detailed in the subsequent table:

Figure 1: this compound multi-target mechanism of action and signaling pathway modulation.

| Target/Pathway | Effect of this compound | Experimental Evidence |

|---|---|---|

| Kinase Inhibition | ||

| AURKA | 77±1% inhibition [3] | FRET-based kinase assay |

| MAPK14 | 104±2% inhibition [3] | FRET-based kinase assay |

| AMPK A2/B1/G1 | 89% inhibition [3] | FRET-based kinase assay |

| FGR | 83±2% inhibition [3] | FRET-based kinase assay |

| PKC | Direct inhibition [2] [3] | Western blot, kinase assay |

| Signaling Molecules | ||

| Ras-GTP | Decreased protein expression [2] | Western blot analysis |

| p-Erk1/2 | Decreased phosphorylation [2] | Western blot analysis |

| p-Elk1 | Decreased phosphorylation [2] | Western blot analysis |

| Pathway Activation | ||

| NRF2-mediated oxidative stress | Strong induction [3] | Microarray analysis |

| p53 signaling | Increased [3] | Microarray analysis |

| RXR-VDR signaling | Activation [3] | Microarray analysis |

| Cellular Effects | ||

| Apoptosis | Induction via caspase-3 [3] | Flow cytometry |

| Cell proliferation | Inhibition [1] [3] | MTT assay |

| Actin cytoskeleton | Reorganization with filopodia formation [3] | Microscopic observation |

Experimental Protocols

In Vivo Dosing and Efficacy Protocol

Objective: Evaluate antitumor efficacy of this compound in orthotopic pancreatic cancer model [3]

Materials:

- Female nude mice (4-6 weeks old)